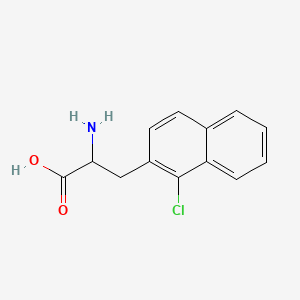
beta-(1-Chloro-2-naphthyl)alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-(1-Chloro-2-naphthyl)alanine, also known as this compound, is a useful research compound. Its molecular formula is C13H12ClNO2 and its molecular weight is 249.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 280304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microbiological Applications
Research indicates that beta-(1-Chloro-2-naphthyl)alanine acts as an effective growth inhibitor for several bacterial strains, including Escherichia coli, Leuconostoc dextranicum, and Lactobacillus plantarum. Studies have shown that this compound, along with its bromo analog, demonstrates superior inhibitory effects compared to unsubstituted naphthylalanines .
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it significantly inhibited the growth of the aforementioned microorganisms at low concentrations. This highlights its potential as a candidate for developing new antimicrobial agents .
Therapeutic Applications
The compound's structural characteristics allow it to be incorporated into peptides, which can modulate biological functions. Peptides containing this compound have been explored for their ability to inhibit protein–protein interactions and exhibit agonistic or antagonistic effects on G-protein-coupled receptors (GPCRs) .
Case Study: Peptide Synthesis
Research has demonstrated that peptides incorporating this compound can be designed to target specific biological pathways. For example, these peptides have been shown to effectively inhibit Pin1, a key protein involved in various cellular processes, suggesting potential applications in cancer therapy .
Chemical Properties and Mechanism of Action
This compound possesses unique chemical properties that contribute to its biological activity. Its mechanism of action may involve the inhibition of bacterial DNA gyrase, an enzyme critical for bacterial replication. This inhibition disrupts the normal growth and reproduction of bacteria, leading to their eventual death .
Eigenschaften
CAS-Nummer |
58161-14-1 |
|---|---|
Molekularformel |
C13H12ClNO2 |
Molekulargewicht |
249.69 g/mol |
IUPAC-Name |
2-amino-3-(1-chloronaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C13H12ClNO2/c14-12-9(7-11(15)13(16)17)6-5-8-3-1-2-4-10(8)12/h1-6,11H,7,15H2,(H,16,17) |
InChI-Schlüssel |
PONNGHZRDCRUDO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)CC(C(=O)O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)CC(C(=O)O)N |
Synonyme |
beta-(1-chloro-2-naphthyl)alanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















